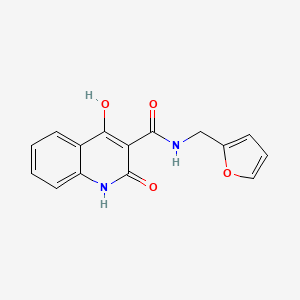
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of quinolinecarboxamides, which have shown promising results in various biological activities.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potential pharmacological properties. It has shown promising results in various biological activities, which make it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how this compound exerts its pharmacological effects.
Direcciones Futuras
There are several future directions for the study of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate its mechanism of action. Understanding how this compound exerts its pharmacological effects can help in the development of more effective drugs. Another direction is to study its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Finally, future studies can investigate its potential as an anti-inflammatory and antioxidant agent. Its ability to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes can make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-methylphenyl isocyanate with 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential pharmacological properties. It has shown promising results in various biological activities such as anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-12-22-16-11-7-5-9-14(16)18(23)17(20(22)25)19(24)21-15-10-6-4-8-13(15)2/h4-11,23H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXRVKPAGTURSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid o-tolylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)







